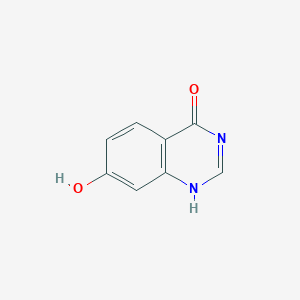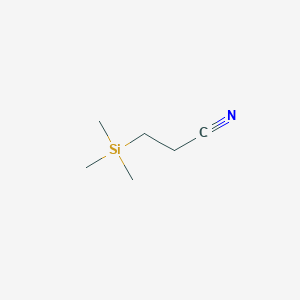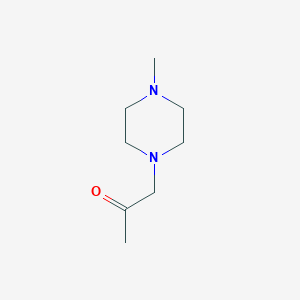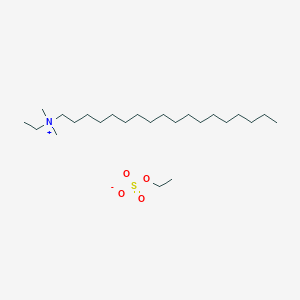
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl- is a chemical compound that has been widely used in scientific research. This compound is also known as EDMP and has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. It is a cyclic phosphonate ester that has a unique structure and properties that make it useful in scientific research.
Mechanism of Action
The mechanism of action of EDMP is not well understood. However, it is believed that it acts as a phosphonate ester analogue and can inhibit enzymes that require a phosphate group for activity. It has also been shown to be a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in bone mineralization.
Biochemical and Physiological Effects:
EDMP has been shown to have several biochemical and physiological effects. It has been shown to be a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in bone mineralization. It has also been shown to inhibit the activity of several other enzymes, including phosphodiesterase and acetylcholinesterase. In addition, EDMP has been shown to have antitumor activity and has been studied as a potential anticancer agent.
Advantages and Limitations for Lab Experiments
EDMP has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be a potent inhibitor of several enzymes, making it a useful tool for the study of enzyme mechanisms. However, EDMP also has some limitations. It is a relatively unstable compound and can decompose over time, making it difficult to work with. In addition, its mechanism of action is not well understood, which can make interpreting experimental results challenging.
Future Directions
There are several future directions for the study of EDMP. One area of research is the development of new synthetic methods for the preparation of EDMP and its derivatives. Another area of research is the study of the mechanism of action of EDMP and its potential use as a therapeutic agent. Additionally, EDMP could be used as a tool for the study of enzyme mechanisms and for the development of new enzyme inhibitors. Overall, EDMP has the potential to be a valuable tool for scientific research and has several promising applications in various fields.
Synthesis Methods
The synthesis of EDMP is relatively simple and can be achieved through several methods. One of the most common methods is the reaction between ethyl phosphonate and 2,2-dimethyl-1,3-dioxolane in the presence of a catalyst. This reaction produces EDMP as the main product. Other methods include the reaction between diethyl phosphite and 2,2-dimethyl-1,3-dioxolane or the reaction between ethyl phosphonate and ethylene oxide.
Scientific Research Applications
EDMP has been widely used in scientific research due to its unique structure and properties. It has been used in organic synthesis as a reagent for the preparation of various compounds. It has also been used in medicinal chemistry as a precursor for the synthesis of phosphonate-based drugs. In biochemistry, EDMP has been used as a tool for the study of enzyme mechanisms and as a substrate for the synthesis of phosphonate-containing peptides.
properties
CAS RN |
1007-57-4 |
|---|---|
Product Name |
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl- |
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
InChI Key |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
Canonical SMILES |
CCOP1OCC(CO1)(C)C |
Other CAS RN |
1007-57-4 |
synonyms |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
